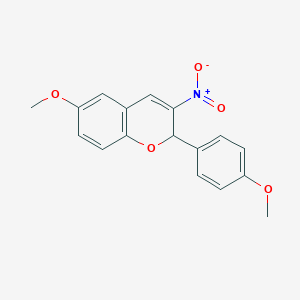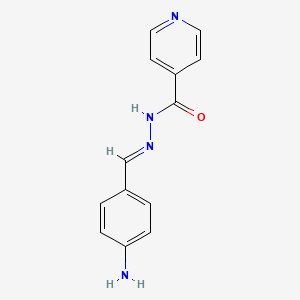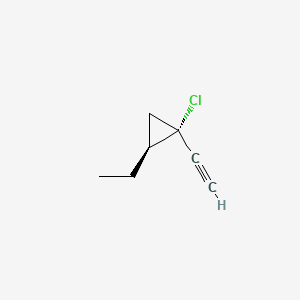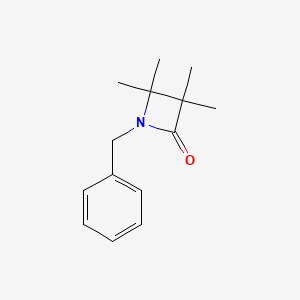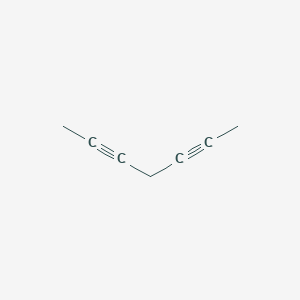
2-Pentanone,3,4-dimethyl-,(R)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is an organic compound with the molecular formula C7H14O. It is also known as 3,4-dimethyl-2-pentanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) can be achieved through several methods. One common method involves the oxidation of 3,4-dimethyl-2-pentanol using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4). The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, 2-Pentanone, 3,4-dimethyl-, ®-(9ci) is produced through catalytic processes. One such method involves the catalytic dehydrogenation of 3,4-dimethyl-2-pentanol using a metal catalyst such as copper or platinum. This process is conducted at elevated temperatures and pressures to achieve high yields of the ketone .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3,4-dimethyl-, ®-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 3,4-dimethyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4-dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentanone, 3,4-dimethyl-, ®-(9ci) has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simpler ketone with a similar structure but without the methyl substitutions.
3-Methyl-2-pentanone: A related compound with one methyl group substitution.
4-Methyl-2-pentanone: Another related compound with a different methyl group substitution pattern.
Uniqueness
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(3R)-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1 |
Clé InChI |
QXHRQZNDMYRDPA-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(C)C)C(=O)C |
SMILES canonique |
CC(C)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
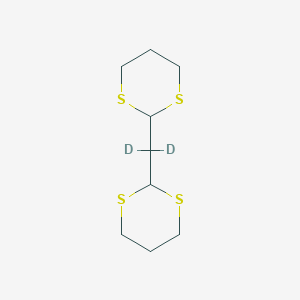
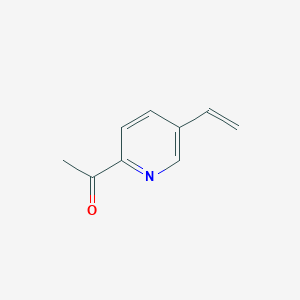
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
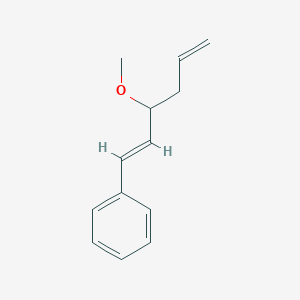
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
